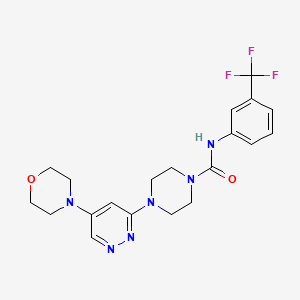

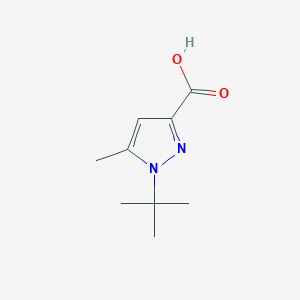

![molecular formula C8H9N3 B2450000 Pyrazolo[1,5-a]pyridin-5-ylmethanamine CAS No. 1313727-03-5](/img/structure/B2450000.png)

Pyrazolo[1,5-a]pyridin-5-ylmethanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

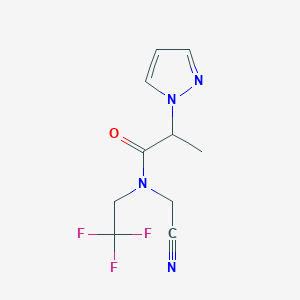

Pyrazolo[1,5-a]pyridin-5-ylmethanamine is a chemical compound with the molecular formula C8H9N3 and a molecular weight of 147.18 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyridin-5-ylmethanamine and its derivatives has been reported in several studies . For instance, one study reported the design and synthesis of approximately 70 novel 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines . Another study reported a new pathway for the synthesis of pyrazolo[3,4-b]pyridine from the fusion of pyrano[2,3-c]pyrazole containing cyano and amino groups with aniline .Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyridin-5-ylmethanamine is characterized by a pyrazole ring fused with a pyridine ring . The exact details of the molecular structure would require further analysis using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyridin-5-ylmethanamine is a solid at room temperature . Further details about its physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current literature.Aplicaciones Científicas De Investigación

Antitubercular Agents

Pyrazolo[1,5-a]pyridine derivatives have been studied for their antitubercular properties. They exhibit promising in vitro potency against both drug-susceptible and multidrug-resistant Mycobacterium tuberculosis strains. One such compound significantly reduced bacterial burden in a mouse model, highlighting its potential as a lead compound for future antitubercular drug discovery (Tang et al., 2015).

Mycobacterial ATP Synthase Inhibitors

Another study focused on pyrazolo[1,5-a]pyrimidines as potent inhibitors of mycobacterial ATP synthase for treating Mycobacterium tuberculosis. This research involved designing and synthesizing novel derivatives, showing potent in vitro M.tb growth inhibition (Sutherland et al., 2022).

Orally Active EP1 Receptor Antagonists

Pyrazolo[1,5-a]pyridine derivatives have also been evaluated as orally active EP1 antagonists for treating overactive bladder. One particular nanomolar-level EP1 antagonist showed good pharmacological effect in a rat model (Umei et al., 2017).

Fluorescent Probes for pH Monitoring in Cells

A fluorescent probe based on pyrazolo[1,5-a]pyridine was synthesized for monitoring pH in cells. This probe showed fast response, high quantum yield, and high selectivity and sensitivity for acidic pH (Zhang et al., 2018).

Safety and Hazards

Direcciones Futuras

The future directions for research on pyrazolo[1,5-a]pyridin-5-ylmethanamine could include further exploration of its synthesis, chemical reactions, and potential biological activities. For instance, one study suggested that some derivatives of pyrazolo[1,5-a]pyrimidin-7-amines exhibited potent in vitro Mycobacterium tuberculosis growth inhibition, highlighting their potential as inhibitors of M.tb .

Mecanismo De Acción

Target of Action

The primary target of Pyrazolo[1,5-a]pyridin-5-ylmethanamine is the Mitogen-activated protein kinase 1 (MAPK1) . MAPK1 is a crucial enzyme involved in directing cellular responses to a diverse array of stimuli, such as mitogens, osmotic stress, heat shock and proinflammatory cytokines .

Mode of Action

It is known that the compound interacts with its target, potentially altering the kinase’s activity and resulting in changes to cellular processes .

Biochemical Pathways

Given its target, it is likely that the compound impacts pathways involving MAPK1, which plays a key role in the MAPK/ERK pathway, a signal transduction pathway that couples intracellular responses to the binding of growth factors to cell surface receptors .

Result of Action

Given its interaction with MAPK1, it is likely that the compound influences cellular processes regulated by this kinase, potentially affecting cell growth, differentiation, and apoptosis .

Propiedades

IUPAC Name |

pyrazolo[1,5-a]pyridin-5-ylmethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c9-6-7-2-4-11-8(5-7)1-3-10-11/h1-5H,6,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VERDPKDNJSDFTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CC=N2)C=C1CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrazolo[1,5-a]pyridin-5-ylmethanamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

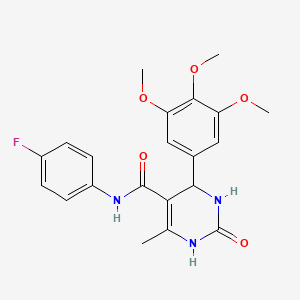

![Methyl 3-[(4-phenylbenzoyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B2449918.png)

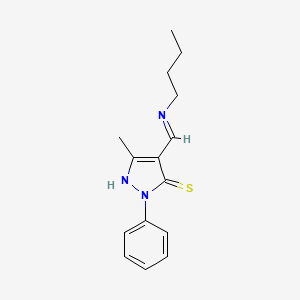

![Ethyl ({6-[(anilinocarbonyl)amino]-2-phenylquinolin-4-yl}oxy)acetate](/img/structure/B2449923.png)

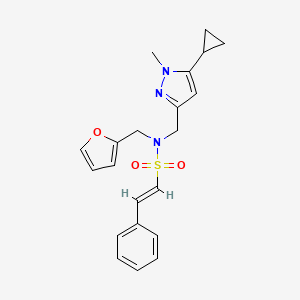

![N-{3-[benzyl(methyl)amino]propyl}-6-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2449933.png)

![4-((4-chlorophenyl)thio)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)butanamide](/img/structure/B2449934.png)